2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Biological Activity
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring and a thioether linkage, which contribute to its potential therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, efficacy against various biological targets, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4OS, with a molecular weight of approximately 338.46 g/mol. The compound's structure includes:
- An imidazole ring, which is known for its ability to interact with biological molecules.
- A thioether group that enhances its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
- Receptor Interaction : The compound may interact with specific cellular receptors, influencing various signaling pathways.
- DNA Interaction : It may bind to DNA, affecting replication and transcription processes.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity. In vitro evaluations against various cancer cell lines have demonstrated promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |
MCF-7 | 0.34 | Induces cell cycle arrest in G2/M phase |
HT-29 | 0.86 | Induces apoptosis and inhibits cell proliferation |
These findings suggest that the compound functions similarly to established tubulin inhibitors like colchicine, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies indicate potential antimicrobial effects against various pathogens. The compound's thioether group may enhance its ability to penetrate microbial membranes, although specific data on antimicrobial efficacy remains limited.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Cancer Cell Lines : A study published in Molecular Diversity evaluated the compound against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with the most pronounced effects observed in MCF-7 cells .
- Mechanistic Study : A mechanistic investigation highlighted that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
Properties
IUPAC Name |
2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-4-6-13(7-5-11)14-9-18-17(21(14)3)24-10-16(22)19-15-8-12(2)23-20-15/h4-9H,10H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEAODFLDHCVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.